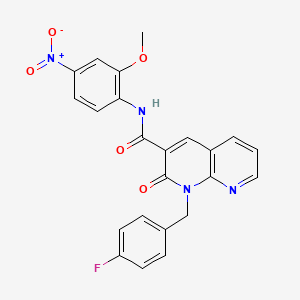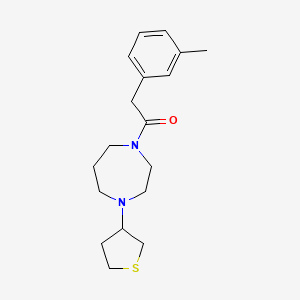![molecular formula C24H20ClNO5S B2459368 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-36-8](/img/structure/B2459368.png)
3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one, also known as CMQ, is a quinoline-based compound that has gained attention in scientific research due to its potential applications in various fields. CMQ has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds structurally related to 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1[(4-methoxyphenyl)methyl]quinolin-4-one often involves the synthesis of complex quinoline derivatives. For instance, a study detailed the synthesis of 11-aminosubstituted quinolin-4-ones, showcasing methods to create benzo analogues of lucanthone through condensation and cyclodehydration processes (Croisy-Delcey et al., 1991). Another example is the synthesis of metabolites related to quinoline carboxylates, highlighting the use of methanesulfonyl as a protective group for phenolic hydroxyls in Friedel–Crafts reactions (Mizuno et al., 2006).
Biological Activity
Several studies have explored the biological activities of quinoline derivatives, revealing potential antimicrobial and anticancer properties. A research effort synthesized quinoxaline sulfonamides and evaluated their antibacterial activities, presenting a new method for producing these compounds with significant yields and testing them against various bacterial strains (Alavi et al., 2017). Another study focused on the anticancer activity of quinolin-4-one analogs, identifying compounds with potent inhibitory effects against specific cancer cell lines, suggesting a different mechanism of action from conventional antimitotic agents (Chen et al., 2011).
Molecular Docking and Theoretical Studies
Research has also delved into the theoretical aspects, including molecular docking studies and crystal structure analysis. For instance, a study provided insights into the crystal structure and theoretical investigations of a sulfonamide compound, examining its supramolecular interactions and potential as a cancer inhibitor through quantum chemical calculations and molecular docking (Kamaraj et al., 2021). Another example involved docking studies and crystallographic analysis of tetrazole derivatives, assessing their orientations and interactions within the active site of an enzyme, which could inform the development of COX-2 inhibitors (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-18-7-3-16(4-8-18)14-26-15-23(32(28,29)20-10-5-17(25)6-11-20)24(27)21-13-19(31-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLSWOLCGQGZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)
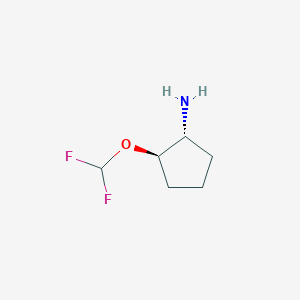
![2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride](/img/structure/B2459290.png)
![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)
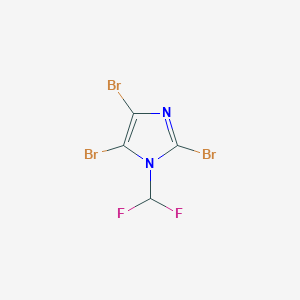
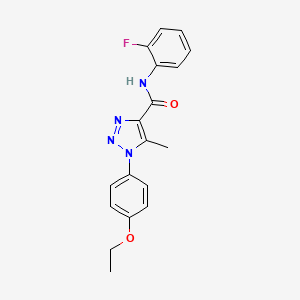
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)

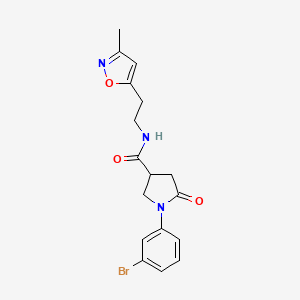

![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)
